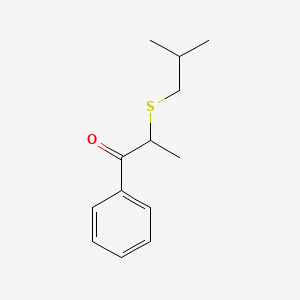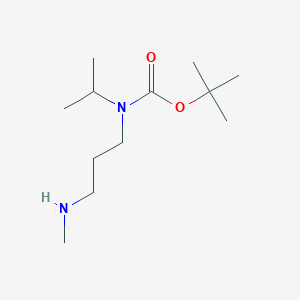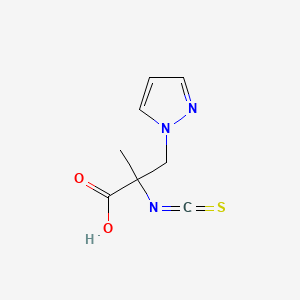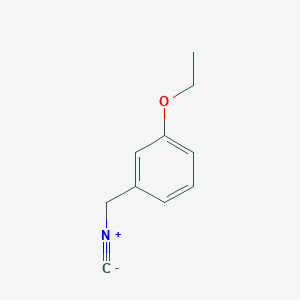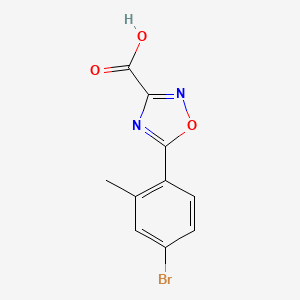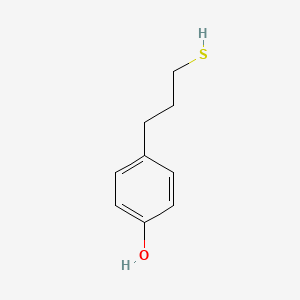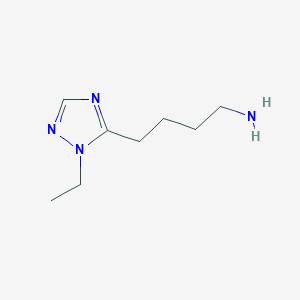![molecular formula C16H12Cl2N2O3 B15311300 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 775311-30-3](/img/structure/B15311300.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate: is a complex organic compound that combines an indole derivative with a dichloropyridine carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves the reaction of 2,3-dihydroindole with 3,6-dichloropyridine-2-carboxylic acid. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The indole moiety in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole and pyridine rings.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is of particular interest in biological research due to its presence in many natural products and pharmaceuticals. Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are leveraged to create advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The dichloropyridine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound shares the indole structure but differs in its functional groups and overall reactivity.
Double half-Heusler alloys:
Uniqueness: What sets [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate apart is its combination of an indole and dichloropyridine moiety, which provides a unique set of chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
775311-30-3 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O3 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-5-6-13(18)19-15(11)16(22)23-9-14(21)20-8-7-10-3-1-2-4-12(10)20/h1-6H,7-9H2 |
Clé InChI |
GOTSRIVRDVJTPQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Solubilité |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


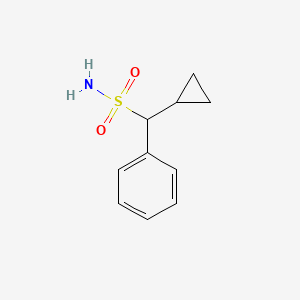

![tert-butyl N-[4-({[(tert-butoxy)carbonyl]amino}methyl)-2-[(fluorosulfonyl)oxy]phenyl]carbamate](/img/structure/B15311234.png)


![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
